REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6](=[O:7])[CH:8]1[N:9]([CH2:18][CH:19]([CH:20]([CH2:21][S:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[NH2:29])[OH:30])[CH2:10][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]2[CH2:17]1.[C:37]([CH3:38])(=[O:39])[O:40][c:41]1[c:42]([CH3:50])[c:43]([C:44](=[O:45])[Cl:46])[cH:47][cH:48][cH:49]1.[CH3:51][CH2:52][O:53][C:54](=[O:55])[CH3:56].[Na+:31].[OH2:36].[OH:32][C:33](=[O:34])[O-:35]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6](=[O:7])[CH:8]1[N:9]([CH2:18][CH:19]([CH:20]([CH2:21][S:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[NH:29][C:44]([c:43]2[c:42]([CH3:50])[c:41]([O:40][C:37]([CH3:38])=[O:39])[cH:49][cH:48][cH:47]2)=[O:45])[OH:30])[CH2:10][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]2[CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(O)C(N)CSc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1cccc(C(=O)Cl)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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CC(=O)Oc1cccc(C(=O)NC(CSc2ccccc2)C(O)CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6](=[O:7])[CH:8]1[N:9]([CH2:18][CH:19]([CH:20]([CH2:21][S:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[NH2:29])[OH:30])[CH2:10][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]2[CH2:17]1.[C:37]([CH3:38])(=[O:39])[O:40][c:41]1[c:42]([CH3:50])[c:43]([C:44](=[O:45])[Cl:46])[cH:47][cH:48][cH:49]1.[CH3:51][CH2:52][O:53][C:54](=[O:55])[CH3:56].[Na+:31].[OH2:36].[OH:32][C:33](=[O:34])[O-:35]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6](=[O:7])[CH:8]1[N:9]([CH2:18][CH:19]([CH:20]([CH2:21][S:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[NH:29][C:44]([c:43]2[c:42]([CH3:50])[c:41]([O:40][C:37]([CH3:38])=[O:39])[cH:49][cH:48][cH:47]2)=[O:45])[OH:30])[CH2:10][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]2[CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(O)C(N)CSc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1cccc(C(=O)Cl)c1C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Type
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product
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Smiles
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CC(=O)Oc1cccc(C(=O)NC(CSc2ccccc2)C(O)CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)c1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |